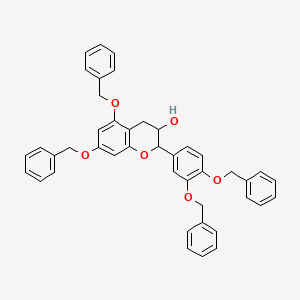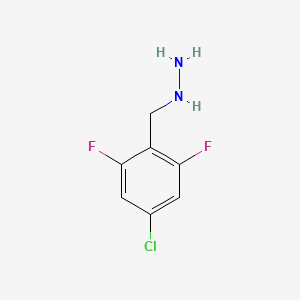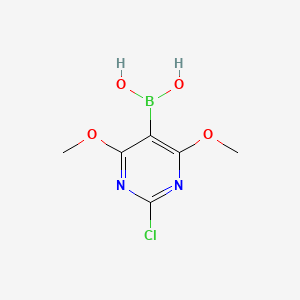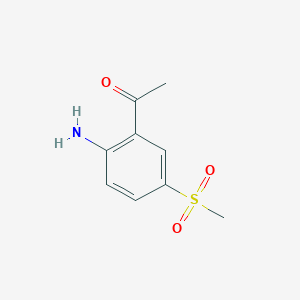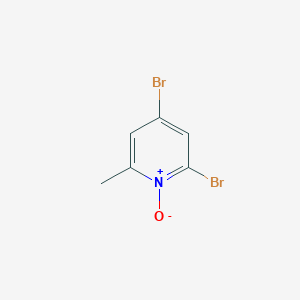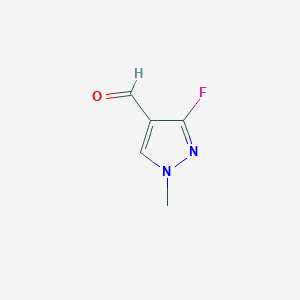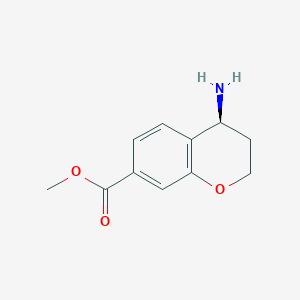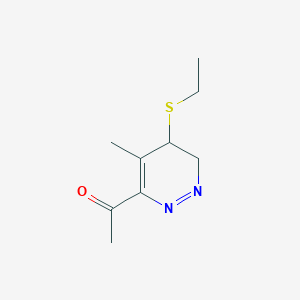
1-(5-(Ethylthio)-4-methyl-5,6-dihydropyridazin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Ethylthio)-4-methyl-5,6-dihydropyridazin-3-yl)ethanone is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethylthio group and a methyl group attached to the pyridazine ring, along with an ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(5-(Ethylthio)-4-methyl-5,6-dihydropyridazin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-5,6-dihydropyridazine-3-thiol with ethyl iodide in the presence of a base such as potassium carbonate. The resulting ethylthio derivative is then subjected to acetylation using acetic anhydride to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-(Ethylthio)-4-methyl-5,6-dihydropyridazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-(Ethylthio)-4-methyl-5,6-dihydropyridazin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-(Ethylthio)-4-methyl-5,6-dihydropyridazin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-(5-(Ethylthio)-4-methyl-5,6-dihydropyridazin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methyl-5,6-dihydropyridazin-3-yl)ethanone: Lacks the ethylthio group, which may result in different chemical reactivity and biological activity.
1-(5-(Methylthio)-4-methyl-5,6-dihydropyridazin-3-yl)ethanone: Contains a methylthio group instead of an ethylthio group, which may affect its solubility and interaction with biological targets.
1-(5-(Ethylthio)-4-methyl-5,6-dihydropyridazin-3-yl)methanol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H14N2OS |
|---|---|
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
1-(4-ethylsulfanyl-5-methyl-3,4-dihydropyridazin-6-yl)ethanone |
InChI |
InChI=1S/C9H14N2OS/c1-4-13-8-5-10-11-9(6(8)2)7(3)12/h8H,4-5H2,1-3H3 |
Clave InChI |
NTOXYWGWNSKDSW-UHFFFAOYSA-N |
SMILES canónico |
CCSC1CN=NC(=C1C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
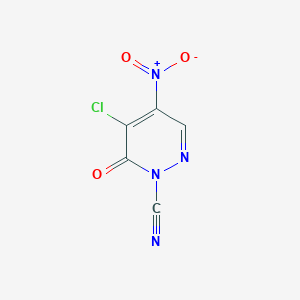
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
